

# Zidesamtinib: A Paradigm Shift in Overcoming G2032R-Mediated Resistance in ROS1-Positive Cancers

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## Compound of Interest

Compound Name: *Zidesamtinib*

Cat. No.: *B10856204*

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A Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

The emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a significant hurdle in the treatment of ROS1-fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors. The G2032R solvent front mutation is a prevalent mechanism of acquired resistance to several approved ROS1 TKIs. **Zidesamtinib** (formerly NVL-520) is a novel, brain-penetrant, and highly selective ROS1 inhibitor engineered to overcome the limitations of existing therapies, demonstrating potent activity against both wild-type ROS1 and a spectrum of resistance mutations, most notably G2032R. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of **Zidesamtinib** in circumventing G2032R-mediated resistance, complete with detailed experimental methodologies and visual representations of key biological processes.

## The Challenge of G2032R-Mediated Resistance

ROS1 fusions are oncogenic drivers in a subset of NSCLC and other cancers. While first and second-generation ROS1 TKIs have shown clinical benefit, their efficacy is often limited by the development of on-target resistance mutations within the ROS1 kinase domain. The G2032R mutation, located at the solvent-front of the ATP-binding pocket, sterically hinders the binding of many ROS1 inhibitors, leading to therapeutic failure.

## Zidesamtinib: A Structurally-Informed Solution

**Zidesamtinib** is a macrocyclic TKI designed with a unique three-dimensional structure to specifically accommodate the bulky arginine residue of the G2032R mutation.[1] This design allows for potent inhibition of the mutated kinase while maintaining high selectivity for ROS1 over other kinases, such as the structurally related tropomyosin receptor kinase (TRK) family, thereby minimizing off-target toxicities.[2] The first crystal structure of ROS1 G2032R in complex with **Zidesamtinib** has provided critical insights into its selective molecular design and potent activity against this resistant form.[3][4]

## Quantitative Efficacy of Zidesamtinib against G2032R

Preclinical studies have consistently demonstrated the potent and selective activity of **Zidesamtinib** against the G2032R mutation. The following tables summarize the key quantitative data from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC<sub>50</sub>, nM)

Compound	Wild-Type ROS1	ROS1 G2032R
Zidesamtinib (NVL-520)	<10	<10
Crizotinib	31.4	790 - 5,700
Entrectinib	44.6	>100-fold loss of potency
Lorlatinib	14.3	Resistant
Repotrectinib	14.9	30 - 100
Taletrectinib	-	30 - 100

Data compiled from multiple preclinical studies.[1][3][5]

Table 2: Cellular Proliferation Inhibitory Activity (IC<sub>50</sub>, nM) in Ba/F3 Cells

Cell Line	Zidesamtinib (NVL-520)	Crizotinib	Entrectinib	Lorlatinib	Repotrectinib
Ba/F3 CD74-ROS1 (WT)	<10	31.4	44.6	14.3	14.9
Ba/F3 CD74-ROS1 G2032R	<10	Resistant	Resistant	Resistant	-

Data from studies utilizing Ba/F3 cells engineered to express ROS1 fusions.[3][5]

Table 3: Clinical Activity of **Zidesamtinib** in Patients with ROS1 G2032R Mutation (ARROS-1 Trial)

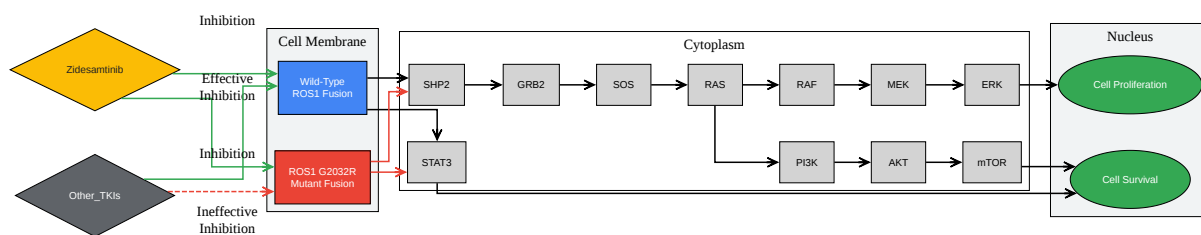
Patient Population	Overall Response Rate (ORR)
Prior ROS1 TKI, with G2032R mutation	54%
Prior Crizotinib or Entrectinib, with G2032R mutation	83%
Prior Repotrectinib, with G2032R mutation	38%
Repotrectinib-naïve, with G2032R mutation	72%

Clinical data from the Phase 1/2 ARROS-1 study.[6][7]

## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

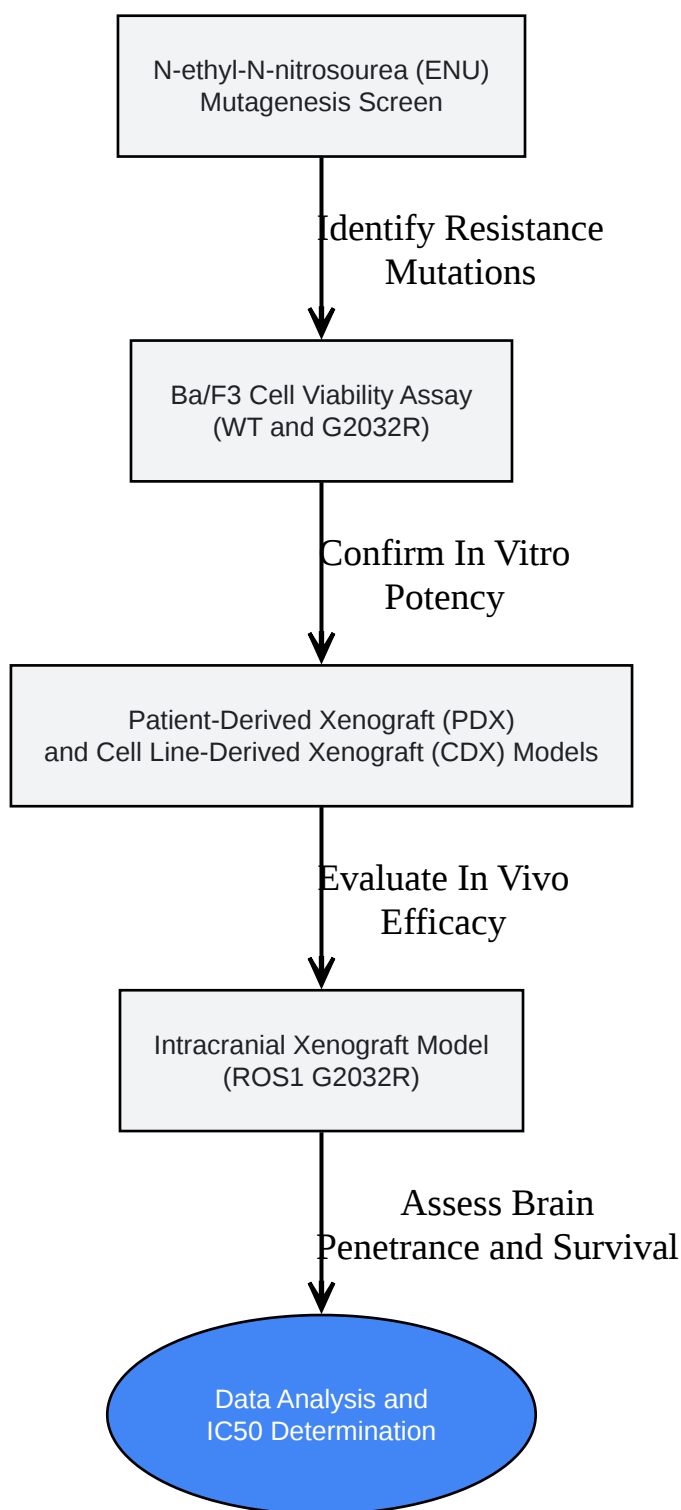
## ROS1 Signaling and the Impact of G2032R Mutation



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Caption: ROS1 signaling pathway and the inhibitory action of **Zidesamtinib**.

## Experimental Workflow for Preclinical Evaluation



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## References

- 1. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. investors.nuvalent.com [investors.nuvalent.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. investing.com [investing.com]
- 5. zidesamtinib (NVL-520) / Nuvalent [delta.larvol.com]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
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